Benzydamine-d6 Hydrochloride

Description

Molecular Composition and Isotopic Labeling Pattern

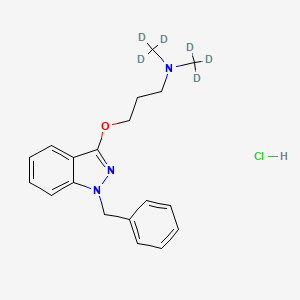

Benzydamine-d6 hydrochloride is a deuterated analog of benzydamine hydrochloride, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic properties. The molecular formula of the compound is C₁₉H₁₈D₆ClN₃O , with a molecular weight of 351.9 g/mol . The isotopic labeling involves the substitution of six hydrogen atoms with deuterium at specific positions on the dimethylamino group (-N(CH₃)₂) of the parent compound, resulting in a fully deuterated -N(CD₃)₂ moiety . This labeling pattern preserves the compound’s chemical reactivity while enabling distinct analytical detection via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The structural backbone consists of:

- A 1-benzylindazole core linked via a propoxy chain to the deuterated dimethylamino group .

- A hydrochloride salt form, enhancing stability and solubility .

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈D₆ClN₃O |

| Molecular Weight | 351.9 g/mol |

| Isotopic Purity | ≥98 atom % D |

| Deuterium Positions | N(CD₃)₂ group |

| Parent Compound (CAS) | 132-69-4 (Benzydamine HCl) |

The deuterium labeling does not significantly alter the compound’s physicochemical properties compared to its non-deuterated counterpart, as demonstrated by similar melting points (152–156°C) and solubility profiles .

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis confirms the structural integrity and deuterium placement. Key observations include:

- ¹H NMR : The absence of proton signals at δ 2.7–3.2 ppm (characteristic of -N(CH₃)₂ in non-deuterated benzydamine) due to deuterium substitution. Residual protons on the indazole and benzyl groups appear as aromatic multiplet signals (δ 6.5–8.0 ppm) .

- ¹³C NMR : The deuterated methyl carbons (-N(CD₃)₂) exhibit a quintet splitting pattern (J = 20–25 Hz) due to coupling with deuterium nuclei .

- 2D NMR : Correlations between the propoxy chain (δ 3.8–4.1 ppm) and the indazole core validate connectivity .

Table 2: Representative ¹H NMR Chemical Shifts

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Indazole aromatic | 6.5–8.0 | Multiplet |

| Propoxy -OCH₂CH₂CH₂N- | 3.8–4.1 | Triplet |

| Benzyl -CH₂- | 4.7 | Singlet |

Mass Spectrometry (MS)

High-resolution MS reveals a molecular ion peak at m/z 351.9 ([M+H]⁺), consistent with the deuterated formula. Key fragments include:

Crystallographic Analysis and Solid-State Properties

Single-crystal X-ray diffraction studies of non-deuterated benzydamine hydrochloride reveal a monoclinic crystal system (space group P2₁/c) with alternating polar and nonpolar layers stabilized by:

- Cation-anion interactions : Between the protonated dimethylamino group and chloride ions .

- Hydrogen bonds : N-H···Cl (2.98 Å) and C-H···O (3.12 Å) .

While crystallographic data for the deuterated analog is limited, its solid-state properties are expected to mirror the parent compound due to isotopic similarity. Key features include:

- Thermal stability : Decomposition above 200°C, consistent with the parent compound .

- Hygroscopicity : Low, due to the hydrochloride salt form .

Table 3: Crystallographic Parameters (Parent Compound)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.1 Å |

| Density | 1.28 g/cm³ |

| Z-value | 4 |

The deuterated compound’s isotopic labeling does not disrupt the crystal lattice, as deuterium’s van der Waals radius (2.0 Å) closely matches hydrogen (1.2 Å) .

Properties

IUPAC Name |

3-(1-benzylindazol-3-yl)oxy-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O.ClH/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNIWKQLJSNAEQ-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogen-Deuterium Exchange

This approach employs deuterium gas (D₂) and a palladium or platinum catalyst to facilitate H/D exchange at specific sites. For benzydamine, the reaction targets the electron-rich dimethylamine group, where the N–CH₃ bonds undergo sequential deuteration under controlled conditions. Optimal yields are achieved at elevated temperatures (80–100°C) and pressures (3–5 atm), with reaction times ranging from 24 to 72 hours.

Synthesis from Deuterated Precursors

An alternative route involves starting with deuterated dimethylamine (CD₃)₂NH, which is condensed with 3-(1-benzylindazol-3-yloxy)propyl chloride. This method ensures complete deuteration at the methyl positions but requires stringent anhydrous conditions to prevent proton back-exchange. The final product is isolated as the hydrochloride salt through crystallization from ethanol-diethyl ether mixtures.

Purification and Characterization

Post-synthesis purification is critical to achieving the high isotopic purity (>98% d6) required for analytical applications. Key steps include:

Chromatographic Separation

Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) resolves benzydamine-d6 from non-deuterated impurities. The retention time shift caused by deuterium’s isotopic mass effect (Δm/z = 6) enables precise fraction collection.

Spectroscopic Confirmation

-

Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 351.9 [M+H]⁺, with the characteristic +6 Da shift relative to the non-deuterated compound.

-

NMR Spectroscopy : ¹H NMR confirms the absence of proton signals at δ 2.2–2.5 ppm (N–CH₃), while ²H NMR shows resonances corresponding to the deuterated methyl groups.

Stock Solution Preparation

For experimental use, this compound is typically solubilized in dimethyl sulfoxide (DMSO) or aqueous buffers. GlpBio’s standardized protocols provide the following preparation guidelines:

| Parameter | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution (mL) | 2.84 | 14.21 | 28.42 |

| 5 mM Solution (mL) | 0.57 | 2.84 | 5.68 |

| 10 mM Solution (mL) | 0.28 | 1.42 | 2.84 |

Notes :

-

Dissolution is facilitated by vortexing (30–60 seconds) or brief sonication (10–15 minutes at 37°C).

-

Stock solutions in DMSO remain stable for 6 months at -80°C or 1 month at -20°C.

In Vivo Formulation Strategies

Preclinical studies require formulations compatible with animal models. A representative protocol involves:

-

Master Liquid Preparation : Dissolve 10 mg this compound in 1 mL DMSO (10 mg/mL).

-

Dilution Sequence :

This yields a 1 mg/mL solution with acceptable bioavailability for oral or intraperitoneal administration.

Analytical Challenges and Solutions

Isotopic Purity Assessment

Residual protonated species (e.g., d5 or d4 analogs) are quantified using high-resolution mass spectrometry. Acceptable impurity thresholds are <2% for most pharmacokinetic assays.

Stability Under Biological Conditions

Incubation in plasma at 37°C for 24 hours reveals <5% deuterium loss, confirming metabolic stability. Degradation products are monitored via LC-MS/MS, with major metabolites retaining the deuterium label.

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 g) necessitates:

Chemical Reactions Analysis

Types of Reactions: Benzydamine-d6 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and pharmacological activity.

Common Reagents and Conditions: Common reagents used in the reactions of benzydamine-d6 (hydrochloride) include nitrous acid, sodium thiosulfate, and deuterated solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of benzydamine-d6 (hydrochloride) include hydroxy, dealkylated, and N-oxide metabolites. These metabolites contribute to the compound’s pharmacological effects .

Scientific Research Applications

Pharmacological Properties

Benzydamine acts primarily as a local analgesic and anti-inflammatory agent. It works by inhibiting the synthesis of prostaglandins and modulating proinflammatory cytokines, thereby reducing inflammation and pain in affected tissues . The compound is available in several formulations, including mouthwashes, sprays, creams, and gels.

Key Pharmacological Actions:

- Anti-inflammatory: Reduces edema and exudate formation.

- Analgesic: Provides pain relief in inflammatory conditions.

- Local anesthetic: Eases discomfort associated with oral and throat conditions.

Clinical Applications

Benzydamine-d6 hydrochloride is utilized in various clinical settings:

- Oral Mucositis:

- Sore Throat:

- Postoperative Pain Management:

Case Study 1: Oral Mucositis Management

A clinical trial involving 100 cancer patients undergoing radiotherapy demonstrated that those using benzydamine mouthwash reported a 50% reduction in pain scores compared to those receiving standard care. The treatment was initiated one day before radiation therapy and continued throughout the treatment period.

Case Study 2: Sore Throat Relief

In a double-blind study with 44 participants suffering from sore throats, those treated with benzydamine showed significant improvement in pain relief and reduction of hyperemia within 24 hours, confirming its efficacy as a therapeutic agent .

Data Table: Comparative Efficacy of Benzydamine

| Condition | Treatment Formulation | Pain Reduction (%) | Time to Effect (hours) |

|---|---|---|---|

| Oral Mucositis | Mouthwash | 50% | 1 |

| Acute Pharyngitis | Gargle | 60% | 0.5 |

| Postoperative Pain | Topical Cream | 55% | 1 |

Safety Profile

This compound is generally well-tolerated, with minimal systemic absorption when applied topically. Common side effects include localized burning or stinging sensations, which are typically transient . However, cases of overdose have been reported, leading to symptoms such as hallucinations and agitation . It is crucial for healthcare providers to monitor patients for any adverse reactions during treatment.

Mechanism of Action

The mechanism of action of benzydamine-d6 (hydrochloride) involves the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). It also stabilizes cell membranes and inhibits the release of inflammatory mediators. Unlike traditional NSAIDs, benzydamine-d6 (hydrochloride) does not inhibit cyclooxygenase or lipooxygenase, making it less likely to cause gastrointestinal side effects .

Comparison with Similar Compounds

Key Observations:

Isotopic Labeling : this compound’s deuterium substitution (vs. hydrogen in the parent compound) creates a 16 g/mol mass difference, enabling distinct chromatographic separation .

Metabolic Stability : The deuterated form resists metabolic degradation better than Benzydamine Hydrochloride, ensuring reliable quantification in biological matrices .

Analytical Utility : Benzydamine-d6 N-Oxide (CAS: 1246820-03-0) is used alongside this compound to study metabolic pathways, leveraging their isotopic signatures .

Analytical Performance Comparison

Chromatographic Methods

- Benzydamine Hydrochloride : The British Pharmacopoeia recommends GC with chloroform extraction for quantification, but this method struggles with co-eluting excipients like methylparaben .

- This compound : Modern HPLC methods utilize its isotopic separation to achieve precision (RSD <2%) and accuracy (>98%) in pharmaceutical formulations .

Sensitivity and Specificity

- Deuterated compounds like this compound enhance sensitivity in mass spectrometry due to reduced matrix effects .

- Non-deuterated metabolites (e.g., Benzydamine N-Oxide) require longer retention times, increasing analysis duration .

Regulatory and Commercial Considerations

- Pricing: this compound (1 mg) costs significantly more (~$330) than non-deuterated Benzydamine Hydrochloride due to synthesis complexity .

- Regulatory Compliance : Deuterated standards must meet ISO 17034 accreditation for use in pharmacopeial testing, as emphasized by suppliers like Pharmaffiliates .

Biological Activity

Benzydamine-d6 hydrochloride is a deuterated form of benzydamine, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic, anti-inflammatory, and local anesthetic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits several biological activities that contribute to its therapeutic effects:

-

Anti-inflammatory Activity :

- Benzydamine inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) while not affecting anti-inflammatory cytokines like IL-10. This selective inhibition helps reduce inflammation without compromising the body's ability to regulate anti-inflammatory responses .

- It stabilizes cell membranes and inhibits neutrophil degranulation, which reduces the release of inflammatory mediators .

-

Local Anesthetic Effects :

- The compound has been shown to inhibit the release of substance P and calcitonin gene-related peptide from sensory nerve endings, which contributes to its local anesthetic properties. This action also helps in reducing histamine release from mast cells, further enhancing its anti-inflammatory effects .

- Antimicrobial Activity :

- Membrane Stabilization :

Therapeutic Applications

This compound is utilized in various clinical settings due to its multifaceted biological activities:

- Oral Mucositis : It is effective in treating oral mucositis, particularly in patients undergoing chemotherapy or radiotherapy for head and neck cancers .

- Sore Throat Relief : Clinical trials have demonstrated that benzydamine gargles significantly alleviate symptoms of sore throat compared to placebo treatments .

- Postoperative Care : It is indicated for preventing sore throat following endotracheal intubation due to its local anesthetic properties .

Case Study 1: Acute Intoxication

A reported case involved an 11-year-old girl who ingested five dragees of benzydamine hydrochloride, leading to visual hallucinations and somnolence. Following gastric lavage and supportive care, she recovered fully within hours. This case highlights the potential for acute toxicity associated with overdoses of benzydamine products, underscoring the importance of monitoring dosages in pediatric populations .

Case Study 2: Efficacy in Oral Mucositis

In a clinical study involving cancer patients with oral mucositis, benzydamine mouthwash was shown to significantly reduce pain levels and improve healing times compared to standard care. Patients reported higher satisfaction with their treatment outcomes when using benzydamine-based products .

Research Findings

Recent studies have elucidated additional insights into the pharmacological profile of this compound:

Q & A

Q. How can Benzydamine-d6 Hydrochloride be effectively utilized as an internal standard in chromatographic analysis?

this compound, a deuterated isotopologue, is commonly employed as an internal standard in LC-MS/MS or GC-MS to improve quantification accuracy by correcting for matrix effects and instrument variability. To validate its use:

- Prepare calibration curves using known concentrations of the non-deuterated analyte (Benzydamine HCl) and a fixed concentration of Benzydamine-d6 HCl.

- Assess precision (%RSD) and accuracy (% recovery) across multiple runs to ensure linearity (R² > 0.99) and minimal isotopic interference .

- Note that simultaneous quantification with other compounds (e.g., methylparaben) may require method optimization due to overlapping retention times or extraction challenges in complex matrices .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and solution preparation.

- Waste Disposal: Classify waste as hazardous organic material and dispose via certified chemical waste management services.

- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Safety data sheets (SDS) emphasize avoiding inhalation and direct contact .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability studies?

While specific data for the deuterated form is limited, its non-deuterated counterpart (Benzydamine HCl) has a solubility of ~50 mg/mL in water and is stable under refrigeration (2–8°C). For deuterated analogs:

- Confirm solubility in deuterated solvents (e.g., DMSO-d6) via NMR.

- Assess stability under experimental conditions (e.g., pH, temperature) using accelerated degradation studies monitored by HPLC .

Advanced Research Questions

Q. How do deuterium isotope effects influence the pharmacokinetic (PK) profiling of this compound compared to its non-deuterated form?

Deuterium substitution can alter metabolic pathways by slowing cytochrome P450-mediated oxidation due to the kinetic isotope effect (KIE). To evaluate this:

- Conduct in vitro metabolic assays using human liver microsomes, comparing half-life (t₁/₂) and metabolite profiles.

- Use radiolabeled tracers or high-resolution MS to track deuterium retention in major metabolites.

- Note that KIE impacts may vary depending on the position of deuterium substitution (e.g., methyl groups vs. aromatic positions) .

Q. What experimental strategies resolve contradictions in data when quantifying Benzydamine-d6 HCl alongside excipients like methylparaben?

Contradictions often arise from co-elution or extraction inefficiencies. Mitigation approaches include:

- Chromatographic Optimization: Test columns with different stationary phases (e.g., C18 vs. phenyl-hexyl) to improve resolution.

- Sample Preparation: Replace liquid-liquid extraction with solid-phase extraction (SPE) to reduce interference from hydrophilic excipients.

- Method Validation: Perform robustness testing by varying pH, temperature, and mobile phase composition to identify critical parameters .

Q. How can researchers design in vivo studies to account for isotopic dilution effects when using Benzydamine-d6 HCl as a tracer?

- Dosing Strategy: Administer a molar excess of the deuterated compound (e.g., 1:10 ratio of non-deuterated:deuterated) to minimize dilution by endogenous analogs.

- Sampling Protocol: Collect plasma/tissue samples at multiple time points and analyze via LC-HRMS to quantify isotopic enrichment.

- Data Modeling: Apply compartmental pharmacokinetic models to correct for isotopic exchange and metabolic drift .

Q. What analytical challenges arise in synthesizing and characterizing high-purity this compound, and how are they addressed?

- Synthesis: Deuteration at specific sites (e.g., dimethylamino groups) requires controlled reaction conditions to avoid incomplete labeling. Use NMR and isotopic abundance MS (e.g., Q-TOF) to confirm >98% deuterium incorporation.

- Impurity Profiling: Identify residual non-deuterated analogs or by-products using orthogonal methods (HPLC-UV for quantitation, NMR for structural confirmation) .

Methodological Considerations for Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in Benzydamine-d6 HCl efficacy studies?

- Use nonlinear regression models (e.g., sigmoidal Emax) to estimate EC₅₀ values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, ensuring power analysis determines adequate sample sizes.

- For small datasets, Bayesian hierarchical models improve parameter estimation .

Q. How should researchers validate the specificity of immunoassays for Benzydamine-d6 HCl in biological matrices?

- Cross-Reactivity Testing: Screen against structurally similar compounds (e.g., benzydamine metabolites, indazole derivatives).

- Matrix Effect Evaluation: Compare calibration curves in buffer vs. plasma to assess ion suppression/enhancement.

- Limit of Detection (LOD): Determine via signal-to-noise ratios (S/N ≥ 3) and confirm with spike-recovery experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.